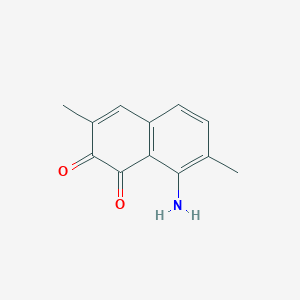

8-Amino-3,7-dimethylnaphthalene-1,2-dione

Description

Overview of Naphthalene-1,2-dione Scaffolds in Organic and Materials Chemistry

Naphthalene-1,2-diones, also known as ortho-naphthoquinones, are polycyclic aromatic compounds characterized by a naphthalene (B1677914) ring system with two ketone groups on adjacent carbon atoms. nih.govnist.govnist.gov This arrangement results in a highly reactive dicarbonyl moiety that serves as a versatile building block in organic synthesis. nih.gov These scaffolds are known metabolites of naphthalene and can be found in environmental sources like diesel exhaust particles. nih.gov

In organic chemistry, naphthalene-1,2-diones are valuable precursors for the synthesis of a wide range of heterocyclic compounds. Their reactivity allows for the construction of complex molecular frameworks, making them important intermediates. nih.gov For instance, they can react with primary amines to yield 2-amino-1,4-naphthoquinone derivatives, effectively achieving a 1,2 to 1,4 carbonyl transposition. nih.gov The development of new synthetic methodologies for creating polysubstituted naphthalenes, including dione (B5365651) derivatives, is an active area of research, driven by their utility in creating molecules with promising electronic and optical properties. nih.gov

In materials chemistry, the fused aromatic structure of naphthalene derivatives is explored for applications in electronics and photonics. nih.govbeilstein-journals.org Aromatic diimides, a related class of compounds, are fundamental to the creation of robust polymers, supramolecular assemblies, and optoelectronic materials. beilstein-journals.org The electronic properties of these scaffolds can be finely tuned by altering the substitution pattern on the aromatic core. beilstein-journals.org

Significance of Amino and Methyl Substituents in Naphthalene Derivatives

The introduction of substituent groups like amino (-NH₂) and methyl (-CH₃) groups onto an aromatic ring, such as naphthalene, profoundly influences the molecule's reactivity and physical properties through a combination of inductive and resonance effects. libretexts.orgwikipedia.org

Amino Group (-NH₂): The amino group is a powerful electron-donating group (+M effect) due to the resonance of the nitrogen's lone pair of electrons with the aromatic π-system. wikipedia.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic substitution. wikipedia.org In the context of naphthoquinones, the amino group's presence can modulate the redox potential and is crucial for the biological activity observed in many amino-naphthoquinone derivatives. researchgate.net The reactivity of the amino group itself, for example in reactions with aldehydes, allows for further functionalization to create more complex molecules. researchgate.net However, the nitrogen in aminonaphthoquinones can be unreactive in certain reactions, such as amide formation, due to its involvement in a vinylogous amide system. nih.govnih.gov

Methyl Group (-CH₃): The methyl group is generally considered a weak electron-donating group through an inductive effect (+I effect) and hyperconjugation. chegg.com When attached to an aromatic ring, it increases the electron density of the ring, thereby activating it towards electrophilic attack. chegg.com In monosubstituted naphthalenes, an activating group like a methyl group tends to direct further electrophilic substitution to the same ring it is attached to. chegg.com The steric bulk of methyl groups can also play a significant role, influencing the conformation of the molecule and potentially hindering or directing the approach of reagents to nearby reaction sites.

The combined electronic effects of the electron-donating amino and methyl groups on the 8-Amino-3,7-dimethylnaphthalene-1,2-dione scaffold are expected to make the naphthalene ring system electron-rich, influencing its chemical reactivity and electrochemical properties.

Historical Perspectives on the Chemistry of Naphthoquinones and Substituted Naphthalenes

The history of naphthoquinones is intertwined with the study of natural products. Compounds like juglone (B1673114) (from walnuts), lawsone (from henna), and lapachol (B1674495) are natural naphthoquinones that have been investigated for centuries for their dyeing and medicinal properties. researchgate.net The formal synthesis of organic compounds began in the 19th century, with Friedrich Wöhler's synthesis of urea (B33335) in 1828 being a landmark event that dispelled the theory of vitalism. mcgill.ca This was followed by William Henry Perkin's accidental synthesis of the first synthetic dye, mauveine, from coal tar in 1856, which spurred the development of synthetic organic chemistry and the investigation of aromatic compounds like naphthalene, a major component of coal tar. mcgill.ca

Early research into naphthoquinones was advanced by chemists like Louis and Mary Fieser, whose work included the synthesis of Vitamin K, a derivative of 1,4-naphthoquinone. wikipedia.org The development of synthetic methods to create substituted naphthalenes has been a continuous focus, evolving from classical electrophilic substitution reactions to modern metal-catalyzed cross-coupling and annulation strategies. nih.gov These methods have provided access to a vast array of naphthalene derivatives with diverse substitution patterns, enabling systematic studies of their chemical and physical properties. nih.govbeilstein-journals.org The synthesis of aminonaphthoquinones, in particular, has been explored through various routes, including the reaction of naphthoquinones with amines, to produce compounds with significant biological and chemical interest. nih.govresearchgate.netrsc.org

Interactive Data Tables

Table 1: Effects of Substituents on Aromatic Rings

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (Electrophilic Aromatic Substitution) |

| -NH₂ (Amino) | Activating | -I (Electron-withdrawing) | +M (Strongly electron-donating) | Strongly Activating | Ortho, Para-directing |

| -CH₃ (Methyl) | Activating | +I (Electron-donating) | Hyperconjugation (Weakly donating) | Weakly Activating | Ortho, Para-directing |

| -NO₂ (Nitro) | Deactivating | -I (Electron-withdrawing) | -M (Strongly electron-withdrawing) | Strongly Deactivating | Meta-directing |

| -Cl (Chloro) | Deactivating | -I (Strongly electron-withdrawing) | +M (Weakly electron-donating) | Weakly Deactivating | Ortho, Para-directing |

| -CHO (Aldehyde) | Deactivating | -I (Electron-withdrawing) | -M (Electron-withdrawing) | Deactivating | Meta-directing |

This table summarizes the general electronic effects of common substituents on aromatic rings like benzene (B151609) and naphthalene. libretexts.orgwikipedia.org

Table 2: General Reactions of Naphthoquinones

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Michael Addition | Amines, Thiols | 2-Amino or 2-Thio-1,4-naphthoquinones | mdpi.comnih.gov |

| Diels-Alder Reaction | Dienes (e.g., 1,3-cyclohexadiene) | Adducts leading to aromatized products | nih.gov |

| Nucleophilic Substitution | Primary Amines on 1,2-Naphthoquinone (B1664529) | 2-Amino-1,4-naphthoquinone imines | nih.gov |

| Amide Synthesis | From aminonaphthoquinone via reduction-acylation-oxidation | Amidonaphthoquinones | nih.govnih.gov |

| Three-Component Reaction | 2-Hydroxynaphthalene-1,4-dione, Aldehydes, Amines | Fluorescent hydroxyl naphthalene-1,4-dione derivatives | researchgate.net |

This table provides examples of common synthetic transformations involving the naphthoquinone scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

8-amino-3,7-dimethylnaphthalene-1,2-dione |

InChI |

InChI=1S/C12H11NO2/c1-6-3-4-8-5-7(2)11(14)12(15)9(8)10(6)13/h3-5H,13H2,1-2H3 |

InChI Key |

LAUXVNLQTBBRHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 8 Amino 3,7 Dimethylnaphthalene 1,2 Dione

Vibrational Spectroscopy (FT-IR, FT-Raman) for Diagnostic Functional Group Identification and Vibrational Mode Analysis

No FT-IR or FT-Raman data for 8-Amino-3,7-dimethylnaphthalene-1,2-dione are currently available. This analysis would typically reveal characteristic vibrational frequencies for its functional groups, such as the N-H stretching of the amino group, C=O stretching of the dione (B5365651), and various vibrations of the substituted naphthalene (B1677914) ring system.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Purity Assessment (¹H, ¹³C, 2D-NMR Techniques)

Specific ¹H, ¹³C, and 2D-NMR spectral data for this compound have not been reported. Such data would be essential for confirming the precise arrangement of protons and carbon atoms, verifying the substitution pattern, and assessing the isomeric purity of the compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis (ESI-MS, HRMS)

There are no published ESI-MS or HRMS data for this compound. This analysis is crucial for determining the exact molecular weight and elemental composition, as well as for understanding the fragmentation patterns which provide structural clues.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

The UV-Vis absorption and fluorescence emission spectra for this compound are not available in the literature. This analysis would provide insight into the electronic transitions within the molecule and its potential luminescent properties.

X-ray Crystallography for Precise Solid-State Molecular Conformation and Intermolecular Interactions

No crystal structure for this compound has been deposited in crystallographic databases. X-ray crystallography would yield definitive proof of its three-dimensional structure, including bond lengths, bond angles, and details of intermolecular interactions in the solid state.

Computational and Theoretical Chemistry of 8 Amino 3,7 Dimethylnaphthalene 1,2 Dione

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of 8-Amino-3,7-dimethylnaphthalene-1,2-dione. Density Functional Theory (DFT), particularly using the B3LYP functional with a suitable basis set like 6-311++G, is a common method for these investigations. researchgate.net These calculations are used to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.

For the related compound 1,8-dimethylnaphthalene (B165263), DFT calculations have been successfully used to determine its optimized geometry and vibrational frequencies. researchgate.net Similar calculations for this compound would provide detailed information on bond lengths, bond angles, and dihedral angles. The presence of the amino and dione (B5365651) groups is expected to significantly influence the geometry of the naphthalene (B1677914) core compared to simpler derivatives like 1,8-dimethylnaphthalene. The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting the effects of the electron-donating amino group and the electron-withdrawing dione groups.

Table 1: Representative Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C1=O Bond Length | ~1.22 Å |

| C2=O Bond Length | ~1.22 Å |

| C8-N Bond Length | ~1.37 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.42 Å |

| C-N-H Bond Angle | ~120° |

| O=C-C=O Dihedral Angle | ~0° (for planarity) |

Note: These are illustrative values based on typical bond lengths and angles for similar functional groups in organic molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity and charge transfer characteristics of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the naphthalene ring system, while the LUMO is likely to be centered on the electron-deficient dione moiety. This distribution facilitates intramolecular charge transfer (ICT) from the amino group to the dione groups upon photoexcitation. This ICT character is a key feature of many organic molecules with donor-acceptor architectures. FMO analysis for similar compounds like 1,8-dimethylnaphthalene has shown the occurrence of charge transfer within the molecule. researchgate.net

Table 2: Representative FMO Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.3 |

Note: These are illustrative values based on typical FMO energies for organic molecules with similar donor-acceptor structures.

Molecular Electrostatic Potential (MESP) Mapping for Understanding Charge Distribution and Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to nucleophilic and electrophilic attack. The MESP map displays different colors on the molecule's surface to represent the electrostatic potential. Red areas indicate regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue areas signify regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green areas represent neutral potential.

In the MESP map of this compound, the oxygen atoms of the dione groups would exhibit a strong negative potential (red), making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amino group would show a positive potential (blue), indicating their acidic nature. The aromatic ring system would display a more varied potential, influenced by the competing effects of the amino and dione substituents. Understanding the MESP is crucial for predicting intermolecular interactions. youtube.com

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) or Raman spectrum. For the related 1,8-dimethylnaphthalene, calculated vibrational frequencies showed good agreement with experimental FT-IR and FT-Raman spectra after scaling. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using computational models. These predictions are highly sensitive to the electronic environment of each nucleus, providing a detailed probe of the molecular structure. For this compound, the chemical shifts of the protons and carbons near the amino and dione groups would be significantly different from those in unsubstituted naphthalene, reflecting the strong electronic effects of these functional groups.

Theoretical Investigations into Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, often exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational chemistry can predict NLO properties such as the first-order hyperpolarizability (β). Theoretical studies on azobenzene (B91143) derivatives with amino-naphthalene moieties have shown that extending π-conjugation and the presence of donor-acceptor groups can significantly enhance NLO properties. nih.gov

For this compound, the combination of the electron-donating amino group and the electron-withdrawing dione groups attached to the π-conjugated naphthalene system suggests that it may possess considerable NLO activity. Theoretical calculations of the polarizability and hyperpolarizability would be essential to quantify these properties. researchgate.net

Conformational Analysis and Tautomerism Studies of Naphthalene-1,2-diones

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For this compound, rotations around the C-N bond of the amino group and the C-C bonds of the methyl groups could lead to different conformers with varying energies. Computational methods can be used to identify the most stable conformer and the energy barriers between different conformations.

Tautomerism, the interconversion of structural isomers, is also a relevant consideration for this molecule. The amino-naphthalene-dione structure could potentially exist in equilibrium with its imine-naphthol tautomer. Computational studies can predict the relative stabilities of these tautomers and the energy barrier for their interconversion, providing insight into which form is likely to predominate under different conditions.

Mechanistic Computational Studies of Key Reactions

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products. This provides a detailed, step-by-step understanding of how the reaction proceeds.

For example, a mechanistic study could investigate the condensation reactions of the dione group or the electrophilic substitution reactions on the naphthalene ring. Such studies are crucial for optimizing reaction conditions and for designing new synthetic routes to related compounds. Mechanistic studies have been performed for reactions of other naphthalene diones, such as the amination of 1,4-naphthoquinone. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,8-dimethylnaphthalene |

Reaction Mechanisms and Chemical Reactivity of 8 Amino 3,7 Dimethylnaphthalene 1,2 Dione and Its Derivatives

Redox Chemistry and Electron Transfer Properties of Naphthalene-1,2-diones

Naphthalene-1,2-diones, as part of the broader class of quinones, are characterized by their redox activity. The quinone moiety can undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460) (a 1,2-dihydroxynaphthalene derivative). This process proceeds through a semiquinone radical anion intermediate, which is formed by a one-electron reduction. wikipedia.org

The redox potential of the quinone system is a critical parameter that is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as the amino and methyl groups present in 8-Amino-3,7-dimethylnaphthalene-1,2-dione, are expected to lower the redox potential, making the compound a weaker oxidizing agent compared to the unsubstituted naphthalene-1,2-dione. Conversely, electron-withdrawing groups increase the redox potential. rsc.org The redox properties of quinones are also sensitive to the surrounding environment, such as the pH and the presence of metal ions, which can stabilize certain redox states. wikipedia.orgnih.gov

The redox behavior of naphthalene (B1677914) diimides, which also possess a naphthalene core capable of electron transfer, demonstrates that core substitution can shift reduction potentials and even enable a single-step two-electron transfer process. rsc.org This suggests that the electronic perturbations by the amino and methyl groups in this compound are crucial in tuning its electron transfer properties.

Table 1: Illustrative Redox Potentials of Quinone Derivatives

| Compound | E (Q/Q•−) (V vs SCE) | E (Q•−/Q2−) (V vs SCE) | Notes |

|---|---|---|---|

| Benzoquinone | -0.50 | -1.14 | Unsubstituted parent quinone. |

| Naphthalene-1,4-dione | -0.68 | -1.35 | Extended π-system lowers potential vs benzoquinone. |

| Anthraquinone | -0.85 | -1.45 | Further extension of π-system. |

| NDI-H | -0.49 | -0.68 | Naphthalene diimide core. |

| NDI-DMe | -0.58 | -0.73 | Electron-donating methyl groups lower potential. |

| NDI-DEtOH | -0.59 | -0.74 | Electron-donating hydroxyethyl (B10761427) groups lower potential. |

This table presents representative data for related compounds to illustrate substituent effects. The exact redox potentials for this compound are not available in the provided search results. Source: Adapted from literature on quinone and naphthalene diimide electrochemistry. rsc.org

Cycloaddition Reactions Involving the Naphthalene Core and Dione (B5365651) System (e.g., Diels-Alder)

The aromatic nature of the naphthalene core makes it generally unreactive as a diene in Diels-Alder reactions, as participation would require the loss of aromatic stabilization energy. semanticscholar.org Such reactions with naphthalene typically necessitate harsh conditions, such as high temperatures and pressures, or the use of highly reactive dienophiles. semanticscholar.org

However, the ortho-quinone moiety within the this compound structure presents a more reactive site for cycloaddition reactions. Ortho-quinones and their derivatives, like ortho-quinone methides, are known to participate in various cycloaddition reactions, including [4+2] and [6+4] cycloadditions. rsc.orgrsc.orgacs.org In the context of a Diels-Alder reaction, the dione system of a naphthoquinone typically acts as the dienophile, reacting with a conjugated diene. wikipedia.orgnih.gov

Therefore, it is anticipated that this compound would undergo [4+2] cycloaddition with conjugated dienes across the double bond of the quinone ring. The reaction would likely proceed with the naphthalene-1,2-dione acting as the dienophile. The regioselectivity of this reaction would be influenced by the electronic and steric effects of the amino and methyl substituents, as discussed in section 5.6.

Photochemical Transformations and Excited State Reactivity

Upon absorption of light, naphthalene derivatives can be promoted to electronically excited states, which can then undergo various photochemical transformations. The specific pathways are highly dependent on the nature of the substituents and the excited state (singlet or triplet) involved. mdpi.com For naphthalene derivatives, photochemical reactions can include cycloadditions and rearrangements. nih.gov

For this compound, the presence of the ortho-quinone moiety introduces n→π* transitions in addition to the π→π* transitions of the naphthalene core. The amino group, being a strong electron donor, and the methyl groups will influence the energies of the frontier molecular orbitals and the character of the excited states. mdpi.com Naphthalenes with donor-acceptor substituents can exhibit intramolecular charge transfer (ICT) in the excited state, which often leads to strong fluorescence and solvatochromism. mdpi.com

The excited state of the dione system could be susceptible to photochemical cycloaddition reactions. For instance, photoredox catalysis has been used to facilitate cycloadditions of ortho-quinone methides. rsc.org It is also possible that the excited molecule could undergo rearrangements or reactions with solvents or other molecules present in the reaction medium. The specific outcomes would depend on the irradiation wavelength and reaction conditions.

Thermal Reactivity and Decomposition Pathways

The thermal stability of this compound is limited by the inherent reactivity of the ortho-quinone system and the potential for reactions involving the substituents at high temperatures. Ortho-quinones derived from catecholamines are known to be unstable and can undergo degradation, which may involve tautomerization to quinone methides followed by other reactions. mdpi.com

Pyrolysis of a related compound, 4,7-dimethylcyclobuta[b]naphthalene-1,2-dione, at 670°C resulted in decomposition to form 1,4-dimethylnaphthalene (B47064) and a dimeric product, along with significant carbonization. This indicates that at elevated temperatures, the ortho-dione moiety can be eliminated, leading to the formation of more stable aromatic systems.

For this compound, thermal decomposition pathways could involve the loss of the carbonyl groups as carbon monoxide, rearrangements involving the methyl groups, and reactions of the amino group. The specific products would depend on the pyrolysis conditions, but significant degradation of the molecular structure is expected at high temperatures.

Acid-Catalyzed and Base-Catalyzed Reactions of Diones and Amines

The chemical reactivity of this compound is significantly influenced by pH due to the presence of both an acidic (dione) and a basic (amine) functionality.

Acid-Catalyzed Reactions: In the presence of acid, the basic amino group at the C-8 position will be protonated to form an ammonium (B1175870) salt. This protonation would increase the electron-withdrawing nature of the substituent, thereby increasing the electrophilicity of the quinone ring system and making it more susceptible to nucleophilic attack.

Base-Catalyzed Reactions: The dione system is susceptible to nucleophilic addition. Quinones are known to react with amines, often via a Michael-type addition. nih.govacs.org This reaction is typically accelerated by the presence of a base. rsc.org For this compound, reaction with external amines in the presence of a base would likely lead to the substitution of one of the hydrogens on the quinone ring, or potentially one of the carbonyl oxygens. The regioselectivity of such an addition would be governed by the existing substituents. The presence of the intramolecular amino group also opens the possibility for base-catalyzed intramolecular cyclization reactions, depending on the geometric feasibility.

Impact of Amino and Methyl Substituents on Reaction Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the combined electronic and steric effects of the amino and methyl substituents. researchgate.netcanterbury.ac.nz

Electronic Effects:

The amino group at C-8 is a strong electron-donating group (+R effect) and weakly electron-withdrawing by induction (-I effect). Its primary influence is to activate the naphthalene ring towards electrophilic attack, although the dione system deactivates it. In reactions where the naphthalene ring itself is attacked, the amino group would direct incoming electrophiles to the C-5 and C-7 positions.

The methyl groups at C-3 and C-7 are weak electron-donating groups through hyperconjugation and induction (+I effect). They slightly activate the ring.

Steric Effects:

The 8-amino group exerts a significant steric hindrance, known as a peri-interaction, on the C-1 position. canterbury.ac.nz This would sterically hinder any attack at the C-1 carbonyl group.

The 3-methyl group provides steric hindrance to nucleophilic attack at the adjacent C-2 carbonyl group and the C-4 position of the quinone double bond.

The 7-methyl group sterically influences the C-6 and C-8 positions.

Regioselectivity in Nucleophilic Addition: For a nucleophilic addition to the quinone double bond (Michael addition), the nucleophile would likely attack the C-4 position. This position is electronically activated by the C-2 carbonyl group and less sterically hindered by the 3-methyl group compared to an attack at C-3. The electron-donating character of the substituents on the second ring would also influence the electron density of the quinone system.

Regioselectivity in Electrophilic Attack: In the unlikely event of an electrophilic attack on the aromatic ring system (due to the deactivating effect of the dione), the directing effects of the amino group would be dominant, favoring substitution at positions C-5.

Stereoselectivity: In cycloaddition reactions, the substituents can influence the facial selectivity of the approach of the reactant. For instance, in a Diels-Alder reaction where the dione acts as a dienophile, the diene would likely approach from the face opposite to the bulkier substituents to minimize steric repulsion.

Table 2: General Directing Effects of Substituents on Aromatic Rings

| Substituent | Electronic Effect | Activating/Deactivating | Ortho/Para or Meta Directing |

|---|---|---|---|

| -NH₂ | +R >> -I | Strongly Activating | Ortho, Para |

| -CH₃ | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

| -C=O | -R, -I | Strongly Deactivating | Meta |

This table provides a general summary of substituent effects in electrophilic aromatic substitution. Source: General organic chemistry principles.

Coordination Chemistry and Supramolecular Assembly of 8 Amino 3,7 Dimethylnaphthalene 1,2 Dione

Ligand Design Principles for Metal Complexation via Dione (B5365651) and Amino Functionalities

The design of ligands for metal complexation is a cornerstone of coordination chemistry, and 8-Amino-3,7-dimethylnaphthalene-1,2-dione possesses key features that make it an intriguing candidate. The primary coordination sites are the ortho-quinone moiety (1,2-dione) and the amino group. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the dione functionality can act as donor sites for metal ions.

The principles guiding the complexation behavior of this ligand are rooted in the nature of these donor groups and their spatial arrangement. The 1,2-dione system can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The amino group, depending on the metal ion and reaction conditions, can either remain as a non-coordinating spectator group, influencing the electronic properties of the ligand, or it can participate directly in coordination.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Participating Groups | Potential Metal Ions |

| Bidentate | 1,2-Dione | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |

| Monodentate | Amino Group | Protons, Lewis acidic metals |

| Tridentate | 1,2-Dione and Amino Group | Metal ions favoring higher coordination numbers |

It is important to note that the electronic properties of the naphthalene (B1677914) ring system can be tuned by the substituents. The electron-donating amino group and the electron-withdrawing dione functionality create a push-pull system that can influence the ligand's redox properties and the stability of the resulting metal complexes.

Formation of Metallo-Supramolecular Architectures Using Naphthalene-1,2-dione Ligands

Metallo-supramolecular chemistry involves the self-assembly of ligands and metal ions to form large, well-defined structures. Ligands based on the naphthalene-1,2-dione framework are promising candidates for the construction of such architectures due to their rigidity and defined coordination vectors. While direct studies on this compound are limited, research on related naphthalenediimide-bisterpyridine systems demonstrates the potential for forming metallo-supramolecular polymers. nih.gov In these systems, the naphthalene unit acts as a core, and the terminal pyridine (B92270) groups coordinate to metal ions like Ru(II), Fe(II), or Co(II), leading to the formation of extended polymer chains. nih.gov The morphology of these self-assembled structures is highly dependent on the substitution pattern on the naphthalene core and the choice of the metal ion. nih.gov

By analogy, bifunctional ligands derived from this compound could be designed. For instance, by functionalizing the amino group with another chelating unit, a ditopic ligand could be created. The reaction of such a ligand with appropriate metal ions could lead to the formation of various metallo-supramolecular architectures, including discrete cages, grids, or coordination polymers. The rigid naphthalene backbone would impart a degree of pre-organization, directing the assembly process towards specific outcomes. The nature of the metal ion's coordination geometry (e.g., tetrahedral, square planar, octahedral) would play a crucial role in determining the final structure of the assembly.

Self-Assembly Phenomena Driven by Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond metal coordination, the structure of this compound is amenable to self-assembly through non-covalent interactions. The amino group can act as a hydrogen bond donor, while the dione oxygens can act as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of intricate hydrogen-bonding networks, leading to the assembly of one-, two-, or three-dimensional supramolecular structures.

Furthermore, the extended aromatic system of the naphthalene core makes it susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a significant driving force in the self-assembly of many organic molecules. Research on naphthalene diimide derivatives has shown that these compounds can self-assemble into various nano- and microstructures through a combination of π-π stacking and other intermolecular forces. google.com

The interplay between hydrogen bonding and π-π stacking in this compound could lead to the formation of well-ordered assemblies in solution and in the solid state. The specific arrangement of the molecules within these assemblies would be influenced by the solvent polarity and the steric hindrance imposed by the methyl groups.

Host-Guest Chemistry and Molecular Recognition Properties

The concepts of host-guest chemistry and molecular recognition are central to supramolecular science. While there is no specific research on this compound as a host molecule, its structural features suggest potential in this area. The combination of a rigid aromatic scaffold and hydrogen bonding functionalities could allow it to act as a receptor for small molecules or ions.

For instance, the cavity formed by the self-assembly of multiple units of this compound could potentially encapsulate guest molecules of a complementary size and shape. The recognition process would be driven by a combination of hydrogen bonding, π-π interactions, and van der Waals forces between the host assembly and the guest.

The principles of host-guest chemistry are often demonstrated by macrocyclic hosts like cyclodextrins and calixarenes, which can encapsulate a wide variety of guest molecules. thno.org While this compound is not a pre-organized macrocycle, its self-assembly could lead to the formation of pseudo-cavities capable of molecular recognition. The specificity of this recognition would depend on the precise geometry and chemical nature of the binding pocket formed.

Design of Hybrid Materials Incorporating the this compound Scaffold

The development of hybrid materials, which combine organic and inorganic components at the molecular level, is a rapidly growing field of materials science. The this compound scaffold offers several avenues for the creation of such materials.

One approach involves the covalent grafting of this molecule onto the surface of inorganic materials such as silica, gold nanoparticles, or carbon nanotubes. The amino group provides a convenient handle for chemical modification and attachment to suitably functionalized surfaces. The resulting hybrid material would exhibit the combined properties of the organic molecule (e.g., redox activity, fluorescence) and the inorganic support (e.g., high surface area, conductivity).

Another strategy is to use the ligand as a building block in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. By designing multitopic ligands based on the this compound core, it would be possible to synthesize new MOFs with tailored pore sizes and functionalities. These materials could have applications in gas storage, catalysis, and sensing.

The principles of designing such hybrid materials are guided by the need to control the interface between the organic and inorganic components to achieve desired synergistic properties.

Structure Property Relationship Principles and Molecular Design Strategies

Elucidation of Structure-Electronic Property Correlations in Naphthalene-1,2-diones

The naphthalene-1,2-dione core is an electron-deficient aromatic system. The two adjacent carbonyl groups act as strong electron-withdrawing groups, which significantly influences the electronic properties of the molecule. This inherent electronic nature is the foundation upon which the effects of further substitution are built.

Studies on various naphthalene-1,2-dione derivatives reveal that the positions and electronic nature of substituents dramatically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical determinant of the molecule's electronic absorption and emission properties, as well as its reactivity.

Influence of Amino and Methyl Substituents on Electronic and Photophysical Properties

The introduction of an amino (-NH2) group and two methyl (-CH3) groups onto the naphthalene-1,2-dione scaffold would have predictable, albeit unquantified, effects on the electronic and photophysical properties of 8-Amino-3,7-dimethylnaphthalene-1,2-dione.

Amino Group (-NH2): The amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. When attached to the aromatic ring, it donates electron density into the π-system. This has several key consequences:

Raising the HOMO Energy: The electron donation from the amino group would significantly raise the energy of the HOMO.

Red Shift in Absorption: The increased HOMO energy, while the LUMO (primarily located on the electron-deficient dione (B5365651) system) is less affected, would lead to a smaller HOMO-LUMO gap. This would result in a bathochromic (red) shift in the molecule's absorption spectrum, meaning it would absorb light at longer wavelengths compared to the unsubstituted naphthalene-1,2-dione. researchgate.net

Intramolecular Charge Transfer (ICT): The presence of both a strong electron-donating group (amino) and strong electron-withdrawing groups (diones) on the same aromatic framework would likely lead to significant intramolecular charge transfer character in the excited state. rsc.org This can influence fluorescence properties, often leading to solvatochromism, where the emission wavelength changes with solvent polarity.

Methyl Groups (-CH3): Methyl groups are weak electron-donating groups through an inductive effect. Their influence on the electronic properties would be less pronounced than the amino group. However, their presence at the 3 and 7 positions would contribute to a slight increase in electron density in the ring system and could also introduce steric effects that might influence the planarity of the molecule and, consequently, its electronic conjugation.

A study on 4-phenylamino-substituted naphthalene-1,2-dione derivatives demonstrated that such compounds exhibit potent antiproliferative activities, which were linked to their ability to induce mitochondrial depolarization and act as tubulin polymerization inhibitors. nih.gov This suggests that the presence of an amino substituent can impart significant biological activity.

Rational Design Principles for Modulating Chemical Reactivity and Selectivity

The principles of rational design for naphthalene-1,2-diones hinge on the strategic placement of substituents to fine-tune their reactivity and selectivity. For this compound, the following principles would apply:

Nucleophilic Attack: The electron-deficient carbonyl carbons of the dione are susceptible to nucleophilic attack. The electron-donating amino group would increase the electron density of the ring system, potentially modulating the reactivity of the carbonyls.

Redox Chemistry: Naphthoquinones are well-known for their redox activity. The presence of the amino group would lower the reduction potential of the dione system, making it easier to reduce. This is a key consideration in the design of redox-active materials or biologically active molecules that function through redox cycling.

Site Selectivity: The substitution pattern on the naphthalene (B1677914) ring directs the regioselectivity of further chemical modifications. For instance, in electrophilic aromatic substitution reactions, the amino group would be a strong activating and ortho-, para-directing group, influencing where additional substituents would be introduced.

Research on other substituted naphthoquinones has shown that modifying substituents can tune their biological activity. For example, in a series of naphthalene-1,4-dione analogues, the nature of the amine substituent and the presence of other groups like halogens were found to be crucial for their anticancer potency and selectivity. rsc.org

Application of Computational Methods in Predicting and Guiding Molecular Design

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting the properties of novel molecules like this compound.

Geometry Optimization and Electronic Structure: DFT calculations could be used to determine the most stable three-dimensional structure of the molecule. These calculations would also provide the energies and distributions of the HOMO and LUMO, offering insights into the molecule's electronic properties and reactivity. nih.gov

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis), which would indicate the wavelengths of maximum absorption (λmax). researchgate.net This is crucial for understanding the color and photophysical behavior of the compound.

Reactivity Indices: Computational methods can calculate various reactivity descriptors, such as electrostatic potential maps and Fukui functions, to predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies.

While no specific computational studies on this compound are available, the methodologies are well-established and have been successfully applied to a wide range of organic molecules, including other naphthalene derivatives. nih.gov

Emerging Research Directions and Future Academic Perspectives

Development of Novel and Sustainable Synthetic Routes for Naphthalene-1,2-diones

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For naphthalene-1,2-diones, this involves a shift away from traditional methods that may involve harsh conditions, hazardous reagents, or multiple complex steps. ias.ac.in

Emerging research focuses on methodologies that offer higher efficiency, lower environmental impact, and greater versatility. A significant area of development is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis, for instance, has been shown to be a superior method for producing amino acid-naphthoquinone derivatives, achieving high yields (79–91%) in significantly reduced reaction times compared to conventional heating methods. mdpi.comnih.gov

Another promising frontier is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. rsc.org This solvent-free approach is being explored for the synthesis of 2-amino-1,4-naphthoquinones and has demonstrated notable advantages, including the avoidance of heating, broad substrate scope, and operational simplicity. rsc.org The development of catalytic systems is also paramount. Bismuth(III) chloride (BiCl3) has been identified as an effective catalyst for the synthesis of 2-amino-1,4-naphthoquinones, showcasing the potential for metal-catalyzed, one-pot reactions. neist.res.in

Future work will likely concentrate on refining these sustainable methods and adapting them for the specific synthesis of asymmetrically substituted naphthalene-1,2-diones like 8-Amino-3,7-dimethylnaphthalene-1,2-dione. The goal is to create a toolbox of synthetic strategies that are not only efficient but also scalable and environmentally benign.

| Synthetic Method | Key Advantages | Applicability | Reference |

| Microwave-Assisted Synthesis | High yields, significantly reduced reaction times. | Synthesis of naphthoquinone-amino acid derivatives. | mdpi.comnih.gov |

| Mechanochemistry (Ball-Milling) | Solvent-free, avoids heating, short reaction times, reusable solid surface. | Synthesis of functionalized 2-amino-1,4-naphthoquinones. | rsc.org |

| Catalysis (e.g., BiCl3) | Enables efficient one-pot, sequential reactions. | Synthesis of 2-amino-1,4-naphthoquinones and related sulfides. | neist.res.in |

| Multi-step Procedures | Can produce complex or specifically functionalized derivatives. | Synthesis of brominated naphthoquinones from naphthalene (B1677914). | researchgate.net |

Exploration of Unprecedented Reaction Pathways and Catalytic Applications

The this compound core is a rich scaffold for exploring novel chemical transformations and catalytic phenomena. The enzymatic catalysis of naphthalene derivatives by Rieske non-heme iron oxygenases (ROs), such as naphthalene 1,2-dioxygenase (NDO), serves as a model for understanding complex oxidation reactions. researchgate.netnih.gov These enzymes can catalyze not only the expected cis-dihydroxylation but also a variety of other reactions, including mono-oxygenation, desaturation, and O- and N-dealkylation, depending on how the substrate binds in the active site. nih.gov The study of these enzymatic systems provides a mechanistic basis for assessing the efficiency of substrate hydroxylation versus unproductive side reactions. researchgate.net

Future research will likely delve into harnessing this catalytic versatility for synthetic purposes. This could involve using whole-cell biocatalysts or isolated enzymes to perform selective oxidations on the naphthalene-1,2-dione core, potentially leading to novel bioactive compounds. researchgate.net Beyond biocatalysis, the development of synthetic molecular cages and host-guest systems represents a novel approach to controlling reactivity. For example, a self-assembled molecular cage has been shown to catalyze the selective aerobic oxidation or photo-induced rearrangement of a spiroepoxy naphthalenone in water, demonstrating that confinement can dictate reaction outcomes. dntb.gov.ua

The exploration of such unprecedented pathways could lead to the discovery of new catalytic cycles and the synthesis of compounds that are inaccessible through traditional means.

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

Understanding the precise mechanism of a chemical reaction requires the detection and characterization of fleeting, high-energy intermediates. For reactions involving naphthalene-diones, particularly in biological or catalytic systems, these transient species hold the key to understanding selectivity and efficiency.

In the context of enzymatic catalysis by naphthalene 1,2-dioxygenase, the catalytic cycle involves several proposed intermediates, including reactive Fe-O2 species like Fe-peroxo complexes. researchgate.net Advanced spectroscopic techniques are essential to probe these intermediates. Future academic work will likely involve the application of time-resolved spectroscopy and advanced mass spectrometry techniques to capture and characterize these species during the catalytic cycle.

Furthermore, electrochemical methods like cyclic voltammetry have been used to study the redox processes of naphthoquinone-amino acid derivatives, revealing quasi-reversible redox reactions. mdpi.comnih.gov Expanding these studies to include spectroelectrochemistry could provide detailed insights into the electronic structure of the radical ions formed during redox cycling, which is crucial for understanding their pro-oxidant or antioxidant behavior. A deeper understanding of these transient species will enable the rational design of catalysts and inhibitors.

Computational Design of Functional Materials Based on the this compound Core

Computational chemistry and molecular modeling are becoming indispensable tools for the in silico design of new molecules with tailored properties. The this compound scaffold is a promising building block for a variety of functional materials, from anticancer agents to organic electronics. rsc.orgmdpi.com

Research is focused on designing analogs of naturally occurring naphthoquinones to improve potency and selectivity against specific biological targets, such as cancer cells. rsc.orgrsc.org Computational docking studies, as seen with other heterocyclic compounds, can help predict the binding of these molecules to protein targets, guiding the synthesis of more effective therapeutic agents. neist.res.in By modeling the interaction of naphthalene-dione derivatives with biological targets like the Keap1 protein, researchers can rationally design compounds that disrupt specific metabolic pathways in cancer cells, such as the Warburg effect. rsc.org

Beyond medicine, the electron-accepting properties of the dione (B5365651) system make it a candidate for use in organic electronics. mdpi.com Computational studies can predict the electronic properties (e.g., HOMO/LUMO levels) of novel derivatives, accelerating the discovery of materials for applications like chemical transducers and electroluminescent devices. researchgate.net Future perspectives involve using machine learning and artificial intelligence to screen vast virtual libraries of naphthalene-dione derivatives to identify candidates with optimal properties for specific applications before committing to their synthesis.

| Application Area | Design Strategy | Key Properties to Model | Reference |

| Anticancer Agents | Modify scaffold to improve potency and cancer-cell specificity. | Binding affinity to protein targets (e.g., Keap1), cytotoxicity. | rsc.orgrsc.org |

| Organic Electronics | Enhance electron-accepting ability through structural modifications. | HOMO/LUMO energy levels, charge transport properties. | mdpi.com |

| Biochemical Probes | Incorporate fluorescent moieties. | Absorption and emission spectra, quantum yield. | researchgate.net |

Integration with Advanced Manufacturing and Fabrication Techniques for Chemical Systems

The translation of a promising molecule from the laboratory to a real-world application often depends on its integration with advanced manufacturing and fabrication technologies. For functional molecules based on the this compound core, this represents a significant future direction.

Naphthoquinone derivatives are known to be fluorescent, a property that makes them highly suitable for use as probes in biochemical research and as emitters in electroluminescence devices. researchgate.net Future research will focus on incorporating these molecules into the fabrication of chemical transducers and molecular switch systems. researchgate.net This could involve embedding the compounds into polymer matrices, grafting them onto surfaces, or incorporating them into microfluidic devices for sensing applications.

The development of photopolymerization systems is another area where dione compounds, analogous to indane-1,3-dione, have shown potential. mdpi.com The this compound core could be functionalized to act as a photoinitiator or a component in photocurable resins. The integration of these chemical systems with techniques like 3D printing and soft lithography could enable the rapid prototyping and manufacturing of complex, functional devices for a range of applications, from medical diagnostics to advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.